1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine
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Overview
Description
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is an organic compound that features a brominated furan ring attached to a methoxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of furan followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated furan with a boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the brominated furan ring to a more saturated form using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylfuran: Similar in structure but lacks the methoxypyrrolidine moiety.
3-Methoxypyrrolidine: Lacks the bromofuran ring but shares the pyrrolidine structure.
5-Bromofuran-2-carboxylic acid: Contains the bromofuran ring but has a carboxylic acid group instead of the methoxypyrrolidine moiety.
Uniqueness
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is unique due to the combination of the brominated furan ring and the methoxypyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-3-methoxypyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVZUZCYFJSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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